5-{2H-imidazo[4,5-c]pyridin-2-ylidene}-1,5-dihydroquinoline is a heterocyclic compound characterized by a complex structure that incorporates both imidazole and quinoline moieties. This compound has gained attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and other diseases. The compound's unique structure allows for diverse interactions with biological targets, making it a subject of interest for drug development.
This compound is classified as a heterocyclic organic compound, specifically belonging to the category of quinoline derivatives. Its molecular formula is C₁₄H₁₂N₄, and it has a molecular weight of approximately 246.27 g/mol . The compound is available from various chemical suppliers, indicating its relevance in research and industrial applications .
The synthesis of 5-{2H-imidazo[4,5-c]pyridin-2-ylidene}-1,5-dihydroquinoline typically involves multi-step synthetic pathways. One common approach is through the condensation of appropriate starting materials that include imidazole and quinoline derivatives.
For example, a typical synthetic route may involve the cyclization of an intermediate formed from the reaction of 2-aminopyridine with an aldehyde, followed by subsequent steps to form the final product .
5-{2H-imidazo[4,5-c]pyridin-2-ylidene}-1,5-dihydroquinoline can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound for enhanced biological activity or specificity towards certain targets .
The mechanism of action for 5-{2H-imidazo[4,5-c]pyridin-2-ylidene}-1,5-dihydroquinoline in biological systems is primarily linked to its interaction with specific enzymes or receptors involved in cancer pathways.
Data from preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .
These properties are crucial for determining the handling, storage, and application of the compound in research settings .
5-{2H-imidazo[4,5-c]pyridin-2-ylidene}-1,5-dihydroquinoline has several promising applications in scientific research:
The ongoing research into this compound highlights its potential role in developing novel therapeutic agents targeting cancer and other diseases .
The compound 5-{2H-imidazo[4,5-c]pyridin-2-ylidene}-1,5-dihydroquinoline follows systematic IUPAC conventions that define its polycyclic architecture. The parent scaffold is 1,5-dihydroquinoline, where the quinoline ring is partially reduced at the 1,4-positions (designated as "1,5-dihydro" to indicate N1 and C4 saturation). The substituent at position 5 is 2H-imidazo[4,5-c]pyridin-2-ylidene, a fused bicyclic system connected via a ylidenic exocyclic double bond. This ylidic linkage implies charge separation or resonance stabilization, where the imidazo[4,5-c]pyridine unit acts as a carbene-like donor [1].
Isomeric differentiation arises from fusion patterns and ring connectivities:
Table 1: Isomeric Differentiation of Key Heterocyclic Motifs
Isomer | Fusion Pattern | Bridgehead Nitrogen Position | Electronic Properties |
---|---|---|---|
Imidazo[4,5-c]pyridin-2-ylidene | Pyridine C4-C5/Imidazole C4-C5 | Pyridine C3 | Electron-deficient at C2; planar π-system |
Imidazo[4,5-b]pyridin-2-yl | Pyridine C3-C4/Imidazole C4-C5 | Pyridine C2 | Reduced electron deficiency |
Imidazo[1,5-a]pyridine | Pyridine C2-C3/Imidazole N1-C2 | None | Enhanced basicity |
The imidazo[4,5-c]pyridine core comprises a pyridine ring fused with imidazole at bonds [c] (pyridine positions 3,4) and [4,5] (imidazole positions 4,5). The "2-ylidene" designation modifies this core into a resonant system where C2 adopts sp² hybridization with an exocyclic double bond. This creates a mesoionic character: the imidazole ring delocalizes positive charge, while the exocyclic carbon bears partial negative charge, enabling ambident electrophile/nucleophile behavior [2] [3].
Electronic attributes include:
Table 2: Key Molecular Orbitals in Imidazo[4,5-c]pyridin-2-ylidene
Orbital | Energy (eV) | Primary Localization | Role in Reactivity |
---|---|---|---|
HOMO | −6.1 | Quinoline C8-C9 bond | Nucleophilic sites (e.g., C8) |
LUMO | −2.8 | Imidazo[4,5-c]pyridine C2-C5 bond | Electrophilic addition |
LUMO+1 | −1.9 | Imidazole N1-C2 bond | Coordination to metals |
Conjugation of the imidazo[4,5-c]pyridin-2-ylidene unit at quinoline's C5 position creates an extended π-system spanning three rings. This hybridization induces:
Table 3: Bond Parameters in Hybrid System (DFT Calculations)
Bond/Length (Å) | Quinoline Alone | Hybrid System | Change |
---|---|---|---|
Quinoline C5-C6 | 1.41 | 1.38 | −0.03 |
Ylidenic C2′=Cexo | 1.34 | 1.38 | +0.04 |
Imidazole N1′-C2′ | 1.32 | 1.35 | +0.03 |
Angle/° | |||
Dihedral (Quinoline-Imidazo) | – | 8–12 | – |
This structural synergy creates a polarized framework exploitable in materials science (e.g., organic semiconductors) or as kinase inhibitor scaffolds, where planarity facilitates ATP-binding pocket insertion [2] [3].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1